2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
CAS No.: 955962-75-1
Cat. No.: VC4539144
Molecular Formula: C16H10F6N4OS
Molecular Weight: 420.33
* For research use only. Not for human or veterinary use.
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide - 955962-75-1](/images/structure/VC4539144.png)
Specification
CAS No. | 955962-75-1 |
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Molecular Formula | C16H10F6N4OS |
Molecular Weight | 420.33 |
IUPAC Name | 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Standard InChI | InChI=1S/C16H10F6N4OS/c1-8-5-12(16(20,21)22)26(25-8)14-24-11(7-28-14)13(27)23-10-4-2-3-9(6-10)15(17,18)19/h2-7H,1H3,(H,23,27) |
Standard InChI Key | NYQPVOLDBFCOME-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, reflects its intricate structure. It comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at position 2 with a 3-methyl-5-(trifluoromethyl)pyrazole moiety and at position 4 with a carboxamide group linked to a 3-(trifluoromethyl)phenyl ring . The molecular formula is C₁₆H₁₀F₆N₄OS, with a molecular weight of 420.33 g/mol . Key features include:
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Thiazole core: Contributes to electronic delocalization and hydrogen-bonding capacity.
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Trifluoromethyl groups: Enhance lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .
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Pyrazole-thiazole linkage: A hybrid heterocyclic system often associated with antifungal and antibacterial properties .
Synthetic Methodologies
General Synthesis of Pyrazole-Thiazole Hybrids
The synthesis of this compound likely follows a modular approach, as described for structurally related pyrazole-carboxamides and thiazoles :
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Pyrazole Intermediate Formation:
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Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is alkylated or arylated at the N1 position using iodomethane or phenylboronic acid via Suzuki coupling .
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Example: Reaction of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane yields ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (73.8% yield) .
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Carboxylic Acid Activation:
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Amide Bond Formation:
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Thiazole Ring Construction:
Optimization Challenges
Key challenges in synthesizing this compound include:
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Steric hindrance: Bulky trifluoromethyl groups may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures .
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Purification: Column chromatography is often required to isolate products due to similar polarities of intermediates .
Biological Activity and Mechanisms
Antimicrobial Profiles
While direct studies on this compound are scarce, structurally related pyrazole-thiazole hybrids exhibit notable bioactivities:
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Antifungal Activity: Pyrazole-carboxamides with trifluoromethyl groups inhibit Gibberella zeae (wheat head blight pathogen) at 100 µg/mL, outperforming commercial fungicides like carboxin .
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Antibacterial Activity: Thiazole derivatives show moderate activity against S. aureus (MIC 150 µg/mL) but are less effective against Gram-negative bacteria like E. coli .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Groups: Enhance membrane permeability and resistance to enzymatic degradation .
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Pyrazole-Thiazole Linkage: Facilitates π-π stacking with microbial enzyme active sites, disrupting cell wall synthesis .
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Carboxamide Moiety: Engages in hydrogen bonding with target proteins, critical for binding affinity .
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